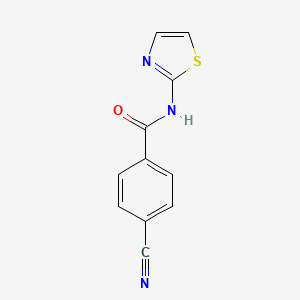

4-cyano-N-(1,3-thiazol-2-yl)benzamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-cyano-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-7-8-1-3-9(4-2-8)10(15)14-11-13-5-6-16-11/h1-6H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWENODBAUXESFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyano N 1,3 Thiazol 2 Yl Benzamide and Its Congeners

Established Reaction Pathways for Thiazole-Benzamide Core Synthesis

The traditional synthesis of the thiazole-benzamide core is typically a two-part process: the formation of the 2-aminothiazole (B372263) ring, followed by the formation of the amide bond with a substituted benzoic acid.

The most prominent and widely recognized method for synthesizing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.orgnih.gov For the synthesis of 2-aminothiazole precursors, thiourea (B124793) is commonly used as the thioamide component. nih.gov The mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov

Other established routes to the thiazole core include:

Cook-Heilbron Synthesis : This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com

Gabriel-type Synthesis : This approach can also be adapted for thiazole synthesis.

Once the 2-aminothiazole nucleus is obtained, the final step is the formation of the amide linkage with 4-cyanobenzoic acid. This is a standard acylation reaction that can be achieved through several reliable protocols:

Reaction with Acyl Halides : 2-Aminothiazole can be reacted with 4-cyanobenzoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Amide Coupling Reactions : A more common and milder approach involves the use of standard peptide coupling agents. 2-Aminothiazole and 4-cyanobenzoic acid are reacted in the presence of reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 1-Hydroxybenzotriazole (HOBt), to facilitate the amide bond formation.

Reaction with Other Acylating Agents : An alternative method involves reacting 2-aminothiazole with benzoyl cyanide, which serves as the acylating agent. nih.gov

These established methods, particularly the Hantzsch synthesis followed by amide coupling, provide reliable and well-documented pathways to 4-cyano-N-(1,3-thiazol-2-yl)benzamide and its congeners.

Novel and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, recent research has focused on developing novel and sustainable methods for the synthesis of thiazole derivatives. bepls.comresearchgate.netosi.lv These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods. researchgate.netosi.lv

Key sustainable strategies include:

One-Pot, Multi-Component Reactions (MCRs) : These reactions combine multiple starting materials in a single flask to form the final product without isolating intermediates. A one-pot, three-component reaction has been reported for synthesizing thiazolepyridine conjugated benzamides using 3-aminopyridine-2-thiol, diethyl phthalate, and anilines in an ethanol/water mixture, which is both sustainable and economical. benthamdirect.comeurekaselect.com

Microwave and Ultrasonic Irradiation : The use of microwave (MW) or ultrasonic (US) irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. bepls.comresearchgate.netmdpi.com A rapid, solvent-free synthesis of hydrazinyl thiazoles has been achieved under microwave irradiation in as little as 30-175 seconds. bepls.com

Use of Green Solvents and Catalysts : Replacing volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a central theme. bepls.com Catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been successfully performed in PEG-400. bepls.com Furthermore, the development of reusable, heterogeneous catalysts, such as silica-supported tungstosilisic acid, minimizes waste and simplifies product purification. bepls.comresearchgate.net

Metal-Free Synthesis : To avoid the cost and toxicity associated with heavy metal catalysts, metal-free alternatives are being explored. A recently developed method uses a Brønsted acid to mediate the synthesis of thiazoles from sulfoxonium ylides and thioureas under mild conditions, offering a more sustainable route. rsc.org

Electrochemical Synthesis : Electrochemical methods provide a green and sustainable pathway for oxidative cyclization reactions to form thiazoles, avoiding the need for chemical oxidants. organic-chemistry.org

| Feature | Established Method (e.g., Hantzsch) | Novel/Sustainable Approach |

| Reaction Time | Typically several hours | Minutes to a few hours bepls.commdpi.com |

| Solvents | Often volatile organic solvents (e.g., ethanol, chloroform) | Green solvents (water, PEG) or solvent-free bepls.comresearchgate.net |

| Catalysts | Often requires stoichiometric reagents or acids | Recyclable heterogeneous catalysts, biocatalysts, or catalyst-free bepls.comresearchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave or ultrasonic irradiation bepls.commdpi.com |

| Procedure | Multi-step with intermediate isolation | One-pot, multi-component reactions benthamdirect.com |

| Waste Generation | Higher, due to solvent use and catalyst disposal | Lower, due to solvent recycling and reusable catalysts researchgate.net |

Strategies for Derivatization and Functionalization on the Benzamide (B126) and Thiazole Moieties

The derivatization of the this compound scaffold is crucial for modifying its properties. Functionalization can be targeted at several positions on both the benzamide and thiazole rings.

Functionalization of the Benzamide Moiety:

The benzamide portion of the molecule offers two primary sites for modification: the cyano group and the aromatic ring.

Transformations of the Cyano Group : The cyano group is a versatile functional handle. It can be:

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).

Aromatic Ring Substitution : The benzene (B151609) ring, being deactivated by the electron-withdrawing cyano and amide groups, is less prone to standard electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) could be possible under specific conditions if a suitable leaving group is present on the ring.

Functionalization of the Thiazole Moiety:

The thiazole ring has a distinct reactivity pattern that allows for selective functionalization. pharmaguideline.com

Electrophilic Substitution : The C5 position is the most electron-rich and is the preferred site for electrophilic attack, such as halogenation or sulfonation. pharmaguideline.com

Deprotonation at C2 : While the C2 position is occupied in the parent compound, in other thiazole precursors, this position is acidic and can be deprotonated by strong organometallic bases. The resulting nucleophile can then react with various electrophiles. pharmaguideline.com

N-Alkylation : The nitrogen atom at position 3 can be alkylated with alkyl halides to form quaternary thiazolium salts, which alters the electronic properties of the ring. wikipedia.orgpharmaguideline.com

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds. For instance, benzothiazoles can undergo regioselective C2–H functionalization with triphenylphosphine (B44618) to form phosphonium (B103445) salts, which can then react with a range of nucleophiles. acs.org Palladium-catalyzed direct arylation at the C-H bonds of thiazole derivatives has also been reported, enabling the formation of C-C bonds without pre-functionalization. organic-chemistry.org

| Moiety | Position | Reaction Type | Reagents/Conditions | Potential Product |

| Benzamide | 4-Cyano | Reduction | LiAlH₄, H₂/Catalyst | 4-(Aminomethyl) group |

| Benzamide | 4-Cyano | Hydrolysis | H₃O⁺ or OH⁻, heat | 4-Carboxy group |

| Thiazole | C5 | Electrophilic Halogenation | NBS, Br₂ | 5-Halo derivative |

| Thiazole | C-H Bonds | Direct Arylation | Pd(OAc)₂, Aryl Halide | C-Aryl derivative organic-chemistry.org |

| Thiazole | N3 | N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl thiazolium salt pharmaguideline.com |

Chemoenzymatic and Catalytic Synthesis Advancements

Advancements in catalysis, including both chemo- and biocatalysis, have provided powerful tools for the synthesis of thiazole-benzamides under milder and more selective conditions.

Chemoenzymatic Approaches:

Enzymes offer high selectivity and operate under mild, environmentally friendly conditions (aqueous media, ambient temperature).

Enzymatic Amide Bond Formation : Lipases are widely used enzymes that can catalyze the N-amidation of heterocyclic amines. nih.gov This process typically involves the reaction of an amine with a carboxylic acid or its ester, proceeding through an acyl-enzyme intermediate. nih.gov This offers a green alternative to chemical coupling agents for the final step in the synthesis of this compound.

Enzymatic Ring Formation : While less common for simple heterocycles, enzymatic pathways for thiazole formation are known in natural product biosynthesis. For example, the enzyme TclM from the thiocillin (B1238668) biosynthetic pathway has been shown to catalyze a formal [4+2] cycloaddition to form a key structural feature, demonstrating the potential for enzymatic catalysis in constructing complex thiazolyl peptides. nih.gov

Advanced Catalytic Systems:

Modern catalysis focuses on the use of efficient, often metal-based, systems that enable novel transformations with high atom economy.

Precious Metal Catalysis : Rhodium(II) and Iridium catalysts have been employed to generate metal carbenoids from sulfoxonium ylides, which then react with thioureas to form thiazoles. rsc.org While effective, these methods often require high catalyst loadings and elevated temperatures. rsc.org

Copper Catalysis : Copper-based catalysts are cheaper and more abundant, making them attractive for sustainable synthesis. Copper(I) iodide has been used to catalyze a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to produce thiazoles in good yields. nih.govorganic-chemistry.org

Biocatalysts and Recoverable Catalysts : Significant progress has been made in developing catalysts that are both sustainable and efficient. Chitosan (B1678972), a renewable biopolymer, has been used as a support for catalysts and as a biocatalyst itself. nih.gov A pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been developed as a green, recyclable biocatalyst for the synthesis of novel thiazoles under ultrasonic irradiation, demonstrating high yields and the ability to be reused multiple times. mdpi.com

| Catalyst System | Reaction Type | Advantages |

| Lipase | N-Amidation | Mild conditions, high selectivity, green solvent (water) nih.gov |

| Copper(I) Iodide | Thiazole synthesis (condensation) | Good to excellent yields, uses abundant metal nih.gov |

| Rhodium/Iridium Complexes | Thiazole synthesis (carbenoid insertion) | Novel route from sulfoxonium ylides rsc.org |

| Brønsted Acid (e.g., TfOH) | Thiazole synthesis | Metal-free, mild conditions, cost-effective rsc.orgorganic-chemistry.org |

| Chitosan-based Biocatalyst | Thiazole synthesis | Recyclable, biodegradable, high yields, mild conditions mdpi.comnih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action

Identification and Validation of Biological Targets for 4-cyano-N-(1,3-thiazol-2-yl)benzamide

While direct studies identifying the specific biological targets of this compound are limited, research on analogous compounds provides significant insights into its potential molecular targets. Thiazole (B1198619) derivatives, a class to which this compound belongs, have been investigated for their diverse biological activities, including anticancer properties. Molecular docking studies of similar thiazole-containing compounds suggest they can effectively bind to various targets implicated in cancer pathways.

One prominent potential target identified for N-(thiazol-2-yl)-benzamide analogs is the Zinc-Activated Channel (ZAC). nih.gov ZAC is a member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. nih.gov A screening of a compound library identified a related N-(thiazol-2-yl)-benzamide analog as a novel and selective antagonist of ZAC. nih.gov This suggests that this compound may also interact with this channel, although direct validation is required.

Furthermore, broader studies on N-substituted benzamides have indicated their potential to inhibit NF-κB (nuclear factor kappa B) activity, which is a crucial signaling pathway involved in inflammation and cancer. This suggests that components of the NF-κB signaling cascade could be potential biological targets for this class of compounds.

Enzymatic Modulation and Inhibition Kinetics

Specific enzymatic modulation and inhibition kinetics data for this compound are not extensively detailed in the current literature. However, studies on structurally related compounds provide a basis for potential mechanisms. For instance, N-(thiazol-2-yl)-benzamide analogs have been shown to exhibit noncompetitive antagonism towards the Zinc-Activated Channel (ZAC). nih.gov

One study on a series of N-(thiazol-2-yl)-benzamide analogs demonstrated potent ZAC inhibition with IC50 values in the low micromolar range (1–3 μM) for the most active compounds. nih.gov The inhibition was also found to be state-dependent, with a slow onset of the channel block. nih.gov This suggests that the binding of these analogs to the receptor is not at the agonist binding site but at an allosteric site, which is characteristic of noncompetitive inhibition.

While these findings are for analogs, they suggest that this compound could potentially act as an enzymatic or channel modulator through a similar noncompetitive mechanism. The cyano group on the benzamide (B126) ring may influence the binding affinity and inhibitory potency.

Table 1: Inhibitory Activity of Selected N-(thiazol-2-yl)-benzamide Analogs against the Zinc-Activated Channel (ZAC)

| Compound Analog | Target | Inhibition Mechanism | IC50 (µM) |

|---|---|---|---|

| 2b | ZAC | Noncompetitive Antagonist | 1-3 |

| 4c | ZAC | Noncompetitive Antagonist | 1-3 |

Data is based on studies of analogs of this compound. nih.govsemanticscholar.org

Receptor-Ligand Interactions and Signaling Cascade Perturbations

The interaction of this compound with its biological targets likely leads to the perturbation of downstream signaling cascades. Based on the antagonist activity of its analogs at the Zinc-Activated Channel (ZAC), a plausible mechanism involves the allosteric modulation of this ion channel. nih.govsemanticscholar.org

N-(thiazol-2-yl)-benzamide analogs have been demonstrated to act as negative allosteric modulators (NAMs) of ZAC. nih.govsemanticscholar.org This means they bind to a site on the receptor that is distinct from the agonist binding site and, in doing so, reduce the receptor's response to the agonist (in this case, zinc or protons). nih.gov The binding of these analogs is thought to target the transmembrane and/or intracellular domains of the ZAC receptor. nih.gov

The selective antagonism of ZAC by these compounds suggests a high degree of specificity, as they did not show significant agonist, antagonist, or modulatory activity at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.gov This selectivity is a crucial aspect of their potential as pharmacological tools.

Perturbation of ZAC signaling by an antagonist like this compound could have various cellular consequences, given the role of zinc as a signaling molecule in numerous physiological processes.

Cell Cycle Dynamics and Apoptosis Induction in Research Models

Research on compounds with similar structural motifs to this compound indicates a potential role in modulating cell cycle progression and inducing apoptosis, key mechanisms in cancer therapy.

A study on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, which also contains a thiazole ring and a cyano group, revealed its ability to arrest the cell cycle at the G2/M phase. nih.gov This compound also demonstrated the capacity to induce apoptosis in a time-dependent manner. nih.gov Similarly, a series of novel 1,3,4-thiadiazoles, which share the five-membered heterocyclic ring structure, were found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. rsc.org Some of these compounds also significantly increased early apoptosis. rsc.org

Furthermore, broader studies on N-substituted benzamides have shown that they can induce a G2/M cell cycle block prior to the onset of apoptosis. This cell cycle arrest appears to be independent of p53 activation. The apoptotic mechanism induced by these benzamides involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the activation of caspase-9.

Table 2: Effects of Structurally Related Compounds on Cell Cycle and Apoptosis

| Compound/Analog Class | Cell Line(s) | Effect on Cell Cycle | Apoptotic Mechanism |

|---|---|---|---|

| 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile | Not specified | G2/M arrest | Time-dependent induction |

| 1,3,4-thiadiazole derivatives | MCF-7 (breast cancer) | G2/M arrest (potential CDK1 inhibition) | Increased early apoptosis |

This data is based on studies of compounds structurally related to this compound and may not be directly representative of its specific activities.

Gene Expression and Proteomic Signatures Mediated by the Compound

Currently, there is a lack of specific studies detailing the gene expression and proteomic signatures mediated by this compound. Proteomic analysis is a powerful tool for identifying the cellular proteins that are up- or down-regulated upon treatment with a compound, offering insights into its mechanism of action and potential biomarkers of its activity. nih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry can be employed to identify these protein changes.

While direct data for this compound is unavailable, it is plausible that its interaction with biological targets would lead to significant alterations in the cellular proteome. For instance, if it indeed targets the NF-κB pathway, changes in the expression of NF-κB target genes and related proteins would be expected. Similarly, if it induces cell cycle arrest and apoptosis, alterations in the levels of proteins that regulate these processes, such as cyclins, cyclin-dependent kinases (CDKs), and caspases, would be anticipated. Future research employing transcriptomic and proteomic approaches will be crucial to fully elucidate the molecular pathways affected by this compound.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of the Benzamide (B126) Moiety and Its Impact on Activity

The benzamide moiety serves as a crucial component for interaction with target proteins, and modifications to the phenyl ring have a significant impact on the biological activity of N-(thiazol-2-yl)-benzamide analogs.

Substitutions on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity. For instance, in a series of N-(thiazol-2-yl)-benzamide analogs investigated as antagonists for the Zinc-Activated Channel (ZAC), the position and nature of the substituent on the phenyl ring were found to be critical. The introduction of a fluorine atom at the 3-position of the phenyl ring, as seen in N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, resulted in a compound with roughly equipotent activity to other active analogs. semanticscholar.org However, the introduction of larger groups or substitutions at other positions can be detrimental to activity. For example, analogs with 3,5-dichloro, 3-chloro, or 2,4,6-trimethyl substitutions on the phenyl ring were found to be inactive. semanticscholar.org

Furthermore, the introduction of methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring led to a substantial decrease in ZAC antagonist activity. semanticscholar.org This suggests that both the size and the electronic nature of the substituent at this position are important for optimal interaction with the receptor. The observation that a 3-dimethylamino analog was roughly equipotent to other active compounds indicates that a certain degree of bulk and basicity might be tolerated at this position. semanticscholar.org

The following table summarizes the impact of various substitutions on the benzamide phenyl ring on the antagonist activity at the ZAC receptor.

| Compound | Phenyl Ring Substitution | Observed Activity |

| 5a | 3-fluoro | Equipotent to other active analogs |

| 5b | 2,3,4,5,6-pentafluoro | Considerably weaker antagonist |

| 5c | 3-methyl | Substantially decreased activity |

| 5d | 3-ethoxy | Substantially decreased activity |

| 5e | 3-acetyl | Substantially decreased activity |

| 5f | 3-dimethylamino | Roughly equipotent to other active analogs |

| 6g | 3,5-dichloro | Inactive |

| 6h | 3-chloro | Inactive |

| 6j | 2,4,6-trimethyl | Inactive |

Role of the Thiazole (B1198619) Heterocycle and Its Substitutions in Modulating Biological Effects

The thiazole ring is a versatile heterocyclic moiety that plays a fundamental role in the biological activity of a wide range of compounds. nih.govglobalresearchonline.neteurekaselect.com In the context of 4-cyano-N-(1,3-thiazol-2-yl)benzamide analogs, the thiazole ring and its substituents are critical for modulating biological effects. semanticscholar.orgnih.govglobalresearchonline.netnih.gov

The thiazole nucleus itself is a key structural feature, and its presence is often essential for activity. Modifications at various positions of the thiazole ring can lead to significant changes in potency and selectivity. globalresearchonline.net For instance, in the investigation of ZAC antagonists, substitutions at the 4- and 5-positions of the thiazole ring were systematically explored. semanticscholar.org

The nature of the substituent at the 4-position of the thiazole ring was found to be a key determinant of activity. Analogs with a 4-tert-butyl group on the thiazole ring were among the more potent antagonists. semanticscholar.org The substitution of the 4-tert-butyl group with a cyclopropyl ring resulted in decreased antagonist potency, suggesting that the steric bulk at this position is important for optimal interaction with the target. semanticscholar.org

The following table illustrates the effect of thiazole ring substitutions on the ZAC antagonist activity.

| Compound | Thiazole Ring Substitution | Observed Activity |

| 2b, 4c, 5a | Various substitutions with a 4-tert-butyl or 4-ethylacetyl group | Equipotent antagonists |

| 6l | 4-cyclopropyl | Decreased antagonist potency |

Influence of the Cyano Group on Binding Affinity and Selectivity

The cyano group is a small, polar functional group that can significantly influence the binding affinity and selectivity of a ligand. taylorandfrancis.com Its electron-withdrawing nature and ability to participate in various noncovalent interactions, including hydrogen bonds and hydrophobic interactions, make it a valuable component in drug design. mdpi.comnih.gov

In the context of this compound, the cyano group can play a crucial role in orienting the ligand within the binding site of a target protein through specific interactions with amino acid residues. For example, the cyano group has been shown to form polar interactions with asparagine residues in the binding site of the A2B adenosine receptor. taylorandfrancis.com This interaction is beneficial for achieving potent inhibitory activity.

Furthermore, the cyano group can be essential for properly positioning a ligand by forming hydrogen bonds with amino acid residues in the binding sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase A (MAO-A). taylorandfrancis.com The ability of the cyano group to act as a hydrogen bond acceptor can be a key determinant of binding affinity.

The selective binding of the cyano group has also been observed in other contexts. For instance, in the adsorption of acrylonitrile on a silicon surface, the cyano group directly participates in the interaction, leading to a specific binding orientation. nih.gov This highlights the propensity of the cyano group to engage in specific chemical interactions.

Conformational Analysis and Pharmacophore Generation

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of N-(1,3-thiazol-2-yl)benzamide has revealed that the molecule is nonplanar, with a significant dihedral angle between the benzamide and thiazole rings. nih.gov Specifically, the dihedral angle between the two aromatic rings was found to be 43.6 (1)°. nih.gov This nonplanar conformation can influence how the molecule fits into a binding pocket and presents its key interacting groups.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For analogs of this compound, a pharmacophore model would likely include:

A hydrogen bond acceptor feature from the cyano group.

A hydrogen bond donor feature from the amide N-H group.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

Aromatic/hydrophobic regions corresponding to the benzamide and thiazole rings.

The relative spatial arrangement of these features, dictated by the molecule's conformational preferences, would be crucial for effective binding to the target. The nonplanar nature of the core scaffold would be a key constraint in developing a predictive pharmacophore model.

Rational Design and Optimization of this compound Analogs

The insights gained from SAR studies provide a foundation for the rational design and optimization of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com The goal of rational design is to make targeted modifications to the lead structure to enhance its desired biological activity while minimizing off-target effects. researchgate.net

Key strategies for the optimization of this class of compounds include:

Modification of Benzamide Substituents: Based on the SAR data, introducing small, electron-withdrawing groups at the 3-position of the phenyl ring could be beneficial. Further exploration of different substituents at this and other positions could lead to enhanced activity. semanticscholar.orgmdpi.com

Optimization of Thiazole Substituents: The size and nature of the substituent at the 4-position of the thiazole ring are critical. Exploring a variety of sterically and electronically diverse groups at this position could lead to the discovery of more potent analogs. semanticscholar.orgnih.gov

Conformational Restriction: The flexibility of the molecule can be constrained by introducing cyclic structures or rigid linkers. This can lock the molecule into a more bioactive conformation, potentially leading to increased affinity and selectivity.

By systematically applying these design principles, it is possible to develop novel analogs of this compound with optimized biological profiles for various therapeutic applications.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies on the Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 4-cyano-N-(1,3-thiazol-2-yl)benzamide. While specific studies on this exact molecule are not extensively detailed in the public domain, the principles can be applied to understand its characteristics. Such studies typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For thiazole (B1198619) derivatives, quantum chemical investigations have been used to calculate a set of physicochemical parameters. These parameters often correlate well with experimentally determined properties and are valuable in designing new compounds. In a study of thiazole derivatives with H1-antihistamine activity, the semi-empirical method AM1 was used to calculate properties like polarizability, binding energy, hydration energy, and HOMO energy, which were then used to classify compounds based on their activity. ptfarm.pl

Table 1: Calculated Physicochemical Parameters for Thiazole Derivatives (Note: This table is illustrative of parameters calculated for thiazole derivatives and not specific to this compound)

| Parameter | Description |

|---|---|

| α (polarizability) | The ability of the molecule's electron cloud to be distorted by an electric field. |

| Eb (binding energy) | The energy required to separate the molecule into its constituent atoms. |

| Hh (hydration energy) | The energy released when one mole of the molecule is dissolved in a large amount of water. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of N-(1,3-thiazol-2-yl)benzamide, this method is instrumental in understanding their potential as inhibitors for various enzymes and receptors.

In a study of thiazole aminobenzamide derivatives as anti-chronic myeloid leukemia agents, molecular docking was used to understand the binding modes of these compounds. nih.gov The insights gained from such studies are crucial for optimizing the ligand structure to enhance its binding affinity and selectivity.

Table 2: Illustrative Binding Affinities of Thiazole Derivatives against a Protein Target (Note: The data in this table is representative of findings for thiazole derivatives and does not correspond to this compound)

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Derivative A | -8.5 |

| Derivative B | -9.1 |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time. These simulations provide valuable information on the conformational changes of both the ligand and the protein upon binding and can assess the stability of the complex.

For thiazole derivatives, MD simulations have been used to understand the stability of the ligand-protein complexes. nih.gov For example, in a study of N-(pyridin-2/3-yl)alkanamide derivatives as quorum sensing inhibitors, molecular dynamic simulations were used to gain a deeper understanding of the stability of the protein and ligand complexes. researchgate.net These simulations can reveal key information about the flexibility of the ligand in the binding pocket and the persistence of crucial interactions over the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. For thiazole and benzamide (B126) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often used.

A study on thiazole aminobenzamide derivatives as inhibitors of chronic myeloid leukemia cells developed CoMFA and CoMSIA models with good predictive ability. nih.gov The models indicated that substitutions at different positions on the molecule with groups having specific steric and electrostatic properties could enhance the anti-leukemic activity. For instance, the substitution of a small group at the R1 position, a hydrophilic group at the R2 position, or a large-volume amino acid at the R3 position was suggested to be beneficial for improving the activity. nih.gov

Table 3: Statistical Parameters of a 3D-QSAR Study on Thiazole Aminobenzamide Derivatives

| Model | Q² | R² |

|---|---|---|

| CoMFA | 0.899 | 0.963 |

These models provide a framework for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

Virtual Screening Strategies for Identifying Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For identifying novel scaffolds based on the thiazole framework, structure-based virtual screening is a common approach.

In a study aimed at identifying new LasR quorum sensing inhibitors, a structure-based virtual screening technique was utilized with a library of novel thiazole derivatives from the ZINC database. nih.gov This process involves docking a large number of compounds into the active site of the target protein and ranking them based on their predicted binding affinity. This approach has been successful in identifying promising hit compounds for various therapeutic targets. bohrium.comjddtonline.info

Preclinical Pharmacological and Biological Investigations

In Vitro Efficacy Assessments in Relevant Cellular Models

The in vitro efficacy of 4-cyano-N-(1,3-thiazol-2-yl)benzamide, referred to in research literature as T2AA, has been primarily demonstrated through its ability to sensitize cancer cells to DNA-damaging agents. In clonogenic survival assays, treating human cancer cell lines, including HeLa (cervical cancer) and U2OS (osteosarcoma), with cisplatin (B142131) followed by T2AA resulted in significantly lower plating efficiency compared to cells treated with cisplatin alone. nih.govnih.gov This sensitizing effect is linked to the compound's ability to inhibit critical DNA repair pathways.

Mechanistically, T2AA inhibits the repair of interstrand DNA cross-links (ICLs), which are highly toxic lesions induced by agents like cisplatin. nih.gov This inhibition is dose-dependent. nih.gov By preventing the resolution of ICLs, T2AA enhances the formation of DNA double-strand breaks (DSBs), a key intermediate in the ICL repair process. nih.govnih.gov This was confirmed in U2OS cells using a neutral comet assay, which showed a significant increase in DSB formation in cells treated with both cisplatin and T2AA compared to either agent alone. nih.govnih.gov Furthermore, T2AA was found to promote the formation of colocalized foci of phospho-ATM and 53BP1, proteins involved in the DSB response. nih.govnih.gov The compound has also been noted to arrest cells in the S-phase of the cell cycle. nih.gov

Beyond cisplatin, the synergistic potential of T2AA has been explored with other DNA-damaging agents like doxorubicin (B1662922) in cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). acs.org The compound functions as an inhibitor of translesion DNA synthesis, a DNA damage tolerance mechanism. nih.gov

Interactive Table 1: Summary of In Vitro Efficacy of this compound (T2AA)

| Cell Line | Cancer Type | Combination Agent | Key Findings | Citations |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Cisplatin | Sensitizes cells to cisplatin, reducing clonogenic survival. nih.govnih.gov | nih.gov, nih.gov |

| U2OS | Osteosarcoma | Cisplatin | Sensitizes cells to cisplatin; significantly enhances cisplatin-induced DNA double-strand breaks (DSBs). nih.govnih.gov | nih.gov, nih.gov |

| MDA-MB-231 | Breast Cancer | Doxorubicin | Investigated for synergistic effects. acs.org | acs.org |

| A549 | Lung Cancer | Doxorubicin | Investigated for synergistic effects. acs.org | acs.org |

| General | N/A | Cisplatin | Inhibits interstrand DNA cross-link (ICL) repair in a dose-dependent manner. nih.gov | nih.gov |

Target Engagement Studies in Biological Systems

Target engagement studies have elucidated the specific molecular interactions between T2AA and its target, PCNA. X-ray crystallography of the PCNA-T2AA complex revealed a unique bimolecular binding mechanism. nih.govnih.gov One molecule of T2AA binds to the well-characterized PIP-box binding cavity on PCNA, a common docking site for many PCNA-interacting proteins. nih.govnih.gov A second T2AA molecule binds to a distinct, shallow cavity located on the surface adjacent to the subunit interface of the PCNA homotrimer. nih.govnih.gov This second site is critically positioned near the Lysine-164 (Lys-164) residue, which is a key site for post-translational modifications, particularly monoubiquitination. nih.gov

This dual-site binding underpins the compound's mechanism of action. T2AA was shown to inhibit the binding of monoubiquitinated PCNA to a purified fragment of DNA polymerase eta (pol η). nih.gov In cellular systems, T2AA treatment decreased the colocalization of both pol η and REV1 with chromatin-bound PCNA. nih.gov These findings suggest that T2AA specifically hinders the interaction of translesion synthesis polymerases with monoubiquitinated PCNA at the site of DNA damage. nih.gov Importantly, studies confirmed that T2AA does not inhibit the upstream RAD18-mediated monoubiquitination of PCNA itself, but rather blocks the functional consequences of this modification. nih.govnih.gov

Interactive Table 2: Target Engagement Profile of this compound (T2AA)

| Target Protein | Binding Sites | Effect on Target | Downstream Consequences | Assay Methods | Citations |

|---|

In Vivo Proof-of-Concept Studies in Research Animal Models (Mechanistic Focus)

Detailed preclinical studies focusing on the in vivo efficacy and mechanistic proof-of-concept of this compound in research animal models are not extensively documented in publicly available scientific literature. While in vitro data strongly support its mechanism as a sensitizer (B1316253) to chemotherapy, dedicated in vivo studies in xenograft or other animal models to confirm these mechanistic findings have not been reported in the reviewed literature.

Metabolic Stability and Biotransformation Pathways in Preclinical Systems

Specific data regarding the metabolic stability, in vitro half-life, and biotransformation pathways of this compound in preclinical systems such as liver microsomes or hepatocytes are not available in the reviewed scientific literature. Investigations into its metabolic profile, including the identification of major metabolites and the cytochrome P450 (CYP) or other enzymes responsible for its metabolism, have not been publicly reported.

Distribution and Excretion Characteristics in Research Animal Models

Information detailing the pharmacokinetic profile of this compound, including its absorption, distribution, and excretion characteristics in research animal models, is not present in the available scientific literature. Preclinical studies required to understand its tissue distribution, routes of elimination, and clearance rates have not been published.

Mechanistic Insights into Selectivity and Off-Target Pathway Modulation

The selectivity of T2AA is directly linked to its unique dual-binding mode on PCNA. nih.gov This distinguishes it from other inhibitors that may only target the PIP-box cavity. acs.org The second binding site at the homotrimer interface allows T2AA to specifically interfere with the interactions of monoubiquitinated PCNA. nih.gov This targeted disruption of monoubiquitinated PCNA-dependent pathways, such as ICL repair, appears to be a key aspect of its selective action. nih.gov

Further evidence of its selectivity is provided by the observation that T2AA does not inhibit the activation of the Fanconi anemia pathway following UV irradiation, indicating it does not broadly disrupt all DNA damage response pathways. nih.gov While T2AA itself has not been extensively profiled against a wide panel of receptors, studies on the broader class of N-(thiazol-2-yl)-benzamide analogs have shown that some members are highly selective antagonists of the Zinc-Activated Channel (ZAC) while exhibiting no significant activity at other Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, GABA-A, or glycine (B1666218) receptors. nih.gov This suggests that the core chemical scaffold may have a favorable selectivity profile.

Advanced Analytical Methodologies in Research and Development

Spectroscopic Characterization of Synthesized Compounds and Metabolites (Beyond Basic Identification)

Spectroscopic analysis of 4-cyano-N-(1,3-thiazol-2-yl)benzamide and its analogs relies on multiple techniques to confirm structural integrity and elucidate electronic properties. While specific experimental data for the title compound is not extensively published, a detailed characterization can be inferred from analyses of closely related N-(thiazol-2-yl)benzamide and N-(benzothiazol-2-yl)benzamide derivatives.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. For N-(benzo[d]thiazol-2-yl)-nitrobenzamide, characteristic absorptions include the N–H stretch around 3124-3173 cm⁻¹, the carbonyl (C=O) stretch at 1674-1690 cm⁻¹, and the C=N imine stretch of the thiazole (B1198619) ring near 1599 cm⁻¹ mdpi.com. For this compound, the sharp absorption band for the nitrile (C≡N) group would be a key diagnostic peak, typically appearing in the 2220-2260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. In derivatives like 2-aminothiazole (B372263) sulfonamides, characterization is confirmed using ¹H NMR and ¹³C NMR nih.gov. For the title compound, the ¹H NMR spectrum would show distinct signals for the protons on the thiazole and the cyanobenzoyl rings. The amide proton (N-H) would appear as a characteristic singlet. The ¹³C NMR spectrum would be notable for the carbon signals of the cyano group, the amide carbonyl, and the distinct carbons of the two aromatic ring systems.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum for benzamide (B126) derivatives typically shows a molecular ion peak and characteristic fragment ions, such as the stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further fragment to the phenyl moiety (C₆H₅⁺) at m/z 77 researchgate.net. For this compound, a key fragment would be the 4-cyanobenzoyl cation.

| Spectroscopic Technique | Functional Group / Moiety | Expected Characteristic Signal |

|---|---|---|

| FTIR | Amide (N-H) | ~3100-3200 cm⁻¹ (stretch) |

| FTIR | Nitrile (C≡N) | ~2220-2260 cm⁻¹ (stretch) |

| FTIR | Amide (C=O) | ~1670-1690 cm⁻¹ (stretch) mdpi.com |

| ¹H NMR | Amide Proton (N-H) | Single peak, downfield shift |

| ¹H NMR | Aromatic Protons (Benzene & Thiazole rings) | Signals in the ~7.0-8.5 ppm range |

| ¹³C NMR | Nitrile Carbon (-CN) | ~115-120 ppm |

| ¹³C NMR | Carbonyl Carbon (-C=O) | ~165-170 ppm |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | Expected at m/z = 243.04 |

Chromatographic Techniques for Purity and Quantitative Analysis in Research Matrices

Chromatographic methods are indispensable for monitoring reaction progress, purifying products, and performing quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a standard method for monitoring the progress of synthesis. For N-(benzo[d]thiazol-2-yl)-nitrobenzamide derivatives, a mobile phase of ethyl acetate:n-hexane (ratio 1:2) is effective mdpi.com. Similarly, for other N-benzo[d]thiazol-2-yl derivatives, a solvent system of chloroform:methanol:acetic acid (8:1:1) has been used to check compound purity researchgate.net. These systems allow for the rapid assessment of reaction completion and the presence of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound and for quantitative analysis in various research matrices. While a specific method for this compound is not detailed in the available literature, a typical approach would involve reversed-phase (RP) chromatography. A C18 column is commonly used for metabolomic studies of diverse small molecules nih.gov. A suitable method would likely use a gradient elution with a mobile phase consisting of acetonitrile and water, both likely containing a small amount of an acid modifier like formic acid to ensure good peak shape. Detection is typically performed using a UV detector, set to a wavelength where the aromatic system of the molecule has strong absorbance.

| Parameter | Technique | Typical Conditions |

|---|---|---|

| Stationary Phase | TLC | Silica Gel G researchgate.net |

| Mobile Phase | TLC | Ethyl Acetate / n-Hexane mixtures mdpi.com |

| Stationary Phase | HPLC | Reversed-Phase C18 |

| Mobile Phase | HPLC | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |

| Detection | HPLC | UV Spectrophotometry (e.g., at 254 nm) |

Biophysical Methods for Ligand-Target Binding Kinetics and Thermodynamics

The study of how N-(thiazol-2-yl)benzamide analogs interact with their biological targets has been advanced significantly by biophysical techniques, particularly electrophysiology. These methods provide critical data on the functional consequences of ligand binding.

A comprehensive study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily nih.govku.dk. The investigation used two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the ZAC to characterize the functional properties of 61 different analogs nih.govresearchgate.net.

This technique measures the ion flow through the channel in response to an agonist (like Zn²⁺) and determines how the compound modulates this activity. The research demonstrated that several analogs were potent ZAC antagonists with IC₅₀ values in the low micromolar range (1–3 μM) nih.govsemanticscholar.org. Detailed analysis of selected compounds, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), revealed that the antagonism was largely non-competitive nih.govsemanticscholar.org. The slow onset of the channel block suggested that the inhibition is state-dependent, meaning the antagonist may bind preferentially to certain conformational states of the channel nih.govnih.gov. These findings collectively suggest that the N-(thiazol-2-yl)-benzamide scaffold acts as a negative allosteric modulator (NAM) of ZAC, binding to a site distinct from the agonist binding site nih.govnih.gov.

| Compound Analog | Target | Biophysical Method | Key Finding | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)-benzamide Analogs | Zinc-Activated Channel (ZAC) | Two-Electrode Voltage Clamp (TEVC) | Identified as selective ZAC antagonists (IC₅₀ = 1–3 μM). nih.govsemanticscholar.org | nih.gov |

| TTFB (Analog 5a) | Zinc-Activated Channel (ZAC) | TEVC Electrophysiology | Acts as a non-competitive, negative allosteric modulator. nih.govnih.gov | nih.gov |

Mass Spectrometry-Based Approaches for Mechanistic Metabolomics in Preclinical Samples

Mass spectrometry (MS) is the cornerstone of metabolomics, offering the high sensitivity and selectivity needed to identify and quantify metabolites in complex biological samples nih.gov. While specific metabolic studies on this compound are not publicly available, the analytical approach can be outlined based on established metabolomic workflows and the known metabolism of related chemical classes.

The primary technique used is Liquid Chromatography-Mass Spectrometry (LC-MS), often employing high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments youtube.com. This approach allows for the separation of metabolites from a preclinical sample (e.g., plasma, urine, or liver microsome incubates) followed by their detection and identification.

For this compound, several metabolic pathways can be hypothesized:

Oxidative Metabolism: Cytochrome P450 enzymes could hydroxylate the benzonitrile or thiazole rings.

Amide Hydrolysis: The amide bond could be cleaved, yielding 4-cyanobenzoic acid and 2-aminothiazole.

Nitrile Group Metabolism: The cyano group could be hydrated to an amide, forming 4-carbamoyl-N-(1,3-thiazol-2-yl)benzamide, which could be further hydrolyzed to the corresponding carboxylic acid.

Phase II Conjugation: Hydroxylated metabolites could be further conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

In an untargeted metabolomics study, researchers would compare MS data from control samples with samples from subjects exposed to the compound. Putative metabolites would be identified by their accurate mass-to-charge ratio (m/z). Subsequently, tandem mass spectrometry (MS/MS) is used to fragment these ions, and the resulting fragmentation pattern provides structural information to confirm the identity of the metabolite youtube.com.

Future Research Directions and Translational Potential

Development of 4-cyano-N-(1,3-thiazol-2-yl)benzamide-Based Chemical Probes

The development of chemical probes is a critical step in elucidating the mechanism of action and identifying the biological targets of a compound. For this compound, future research could focus on designing and synthesizing probe molecules. These probes would be derivatives of the parent compound, modified with reporter tags such as fluorescent dyes, biotin, or photo-affinity labels.

Such tools would enable researchers to perform complex biological experiments, including target identification and validation, cellular imaging to determine subcellular localization, and pull-down assays to identify binding partners. Given that related benzamide (B126) derivatives have been developed, this represents a logical and valuable next step in understanding the compound's specific biological role.

Integration into Multi-Targeted Strategies and Hybrid Molecule Design

A promising direction in drug discovery is the creation of multi-target agents or hybrid molecules that can modulate several biological pathways simultaneously, which is often more effective for complex diseases like cancer or inflammatory conditions. nih.gov The thiazole-benzamide scaffold is well-suited for this approach.

Research has demonstrated the potential of N,4-diaryl-1,3-thiazole-2-amines as multi-target inhibitors of enzymes involved in eicosanoid metabolism, which plays a key role in inflammation. nih.gov Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been developed as dual-target inhibitors of EGFR and HER-2 for cancer therapy. nih.gov Future work could integrate the this compound core into hybrid molecules, combining its known or predicted activity with another pharmacophore to create a synergistic therapeutic effect.

Table 1: Examples of Multi-Target Thiazole-Based Compounds

| Compound Class | Targets | Therapeutic Area |

|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | 5-LO, 12-LO, 15-LO, COX-1, COX-2 | Inflammation nih.gov |

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR, HER-2 | Cancer nih.gov |

Exploration of Novel Disease Applications Beyond Current Focus

The versatility of the thiazole-benzamide scaffold suggests that this compound could have applications beyond its initial areas of investigation. nih.gov Research on analogous structures has revealed a wide range of biological activities, opening new avenues for exploration.

For instance, certain N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, presenting opportunities in neuroscience and related disorders. semanticscholar.orgnih.gov Other derivatives have been developed as potent glucokinase (GK) activators, making them potential candidates for the treatment of type 2 diabetes. researchgate.net The structural simplicity and synthetic accessibility of the thiazole (B1198619) core make it an attractive starting point for developing agents against various pathogens and diseases. nih.gov

Table 2: Investigated Applications of Thiazole-Benzamide Scaffolds

| Application | Specific Target/Activity | Investigated Derivatives |

|---|---|---|

| Antidiabetic | Glucokinase (GK) activation | Novel thiazol-2-yl benzamide derivatives researchgate.net |

| Neurological | Zinc-Activated Channel (ZAC) antagonism | N-(thiazol-2-yl)-benzamide analogs semanticscholar.orgnih.gov |

| Anticancer | VEGFR-2 Inhibition | Benzoxazole-benzamide conjugates nih.gov |

| Anticancer | Tubulin Polymerization Inhibition | Thiazole-2-acetamide derivatives frontiersin.org |

Advances in Compound Delivery Systems for Research Applications

Effective delivery of a compound to its target site is crucial for its efficacy. Future research could explore novel delivery systems for this compound to enhance its utility in research applications. While specific systems for this compound have not been detailed, related technologies offer a blueprint. For example, magnetic field-controlled drug delivery systems have been developed using nanoparticles functionalized with molecules containing cyano groups, such as 4,4′-azobis(4-cyanovaleric acid). mdpi.com Such systems allow for the controlled release of a compound by an external stimulus. mdpi.com Encapsulating this compound in nanoparticles, liposomes, or other carriers could improve its solubility, stability, and bioavailability, facilitating more precise and effective in vitro and in vivo studies.

Overcoming Research Challenges in Thiazole-Benzamide Scaffold Development

Despite the promise of the thiazole-benzamide scaffold, several research challenges must be addressed to fully realize its potential. A primary challenge is achieving target selectivity to minimize off-target effects. As seen in multi-dimensional profiling studies, derivatives can interact with multiple enzymes, which can be beneficial for multi-target therapies but problematic if high selectivity is required. nih.gov

Another significant hurdle is overcoming solubility issues. Some active compounds within this class are poorly soluble in water, which can hinder their development. nih.gov Researchers have addressed this by creating more soluble analogs, a strategy that could be applied to this compound. nih.gov Furthermore, tackling acquired drug resistance is a major challenge, particularly in cancer therapy. tandfonline.com The design of next-generation derivatives must consider potential resistance mechanisms to maintain long-term efficacy. Continued optimization of the synthesis process is also necessary to improve yields and create diverse libraries of compounds for screening. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 4-cyanobenzoyl chloride with 2-aminothiazole in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at room temperature. Post-reaction, the product is purified via solvent evaporation, aqueous extraction (e.g., with ethyl acetate), and recrystallization from methanol. Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to aminothiazole), base concentration, and reaction time (4–24 hours) monitored by TLC. Yield improvements (e.g., 61% in similar derivatives) are achieved by slow evaporation for crystallization .

Q. How can X-ray crystallography and SHELX software determine molecular conformation and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) data collected on instruments like Rigaku Pilatus 200K (Mo-Kα radiation) are refined using SHELX programs (e.g., SHELXL for refinement). Key parameters include bond lengths, angles, and dihedral angles (e.g., planar amide moieties with r.m.s. deviations <0.05 Å). Hydrogen-bonding networks (e.g., N–H···N interactions forming dimers) and π-π stacking are analyzed using Mercury or Olex2. SHELXTL (Bruker AXS) interfaces with refinement workflows to resolve atomic displacement parameters (ADPs) and validate geometry .

Advanced Research Questions

Q. What computational methods predict electronic properties and binding affinity for this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular electrostatic potential (MEP), HOMO-LUMO gaps, and Fukui indices to predict reactive sites. Molecular docking (AutoDock Vina) evaluates binding to targets like H1N1 hemagglutinin or mGlu1 receptors. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O/F contacts), while Molecular Dynamics (MD) simulations assess stability in biological matrices .

Q. How do structural modifications (e.g., cyano vs. fluoro substituents) impact biological activity and target selectivity?

- Methodology : Structure-Activity Relationship (SAR) studies compare derivatives like 4-cyano (this compound) vs. 2-fluoro (IC50 values in antimicrobial assays). For example, cyano groups enhance π-stacking with aromatic residues in enzyme active sites, while fluorine improves metabolic stability. In vitro assays (e.g., macrophage migration inhibition) and autoradiography (e.g., mGlu1 receptor binding in rat brains) quantify selectivity. Replacements at the benzamide or thiazole rings are systematically tested to optimize IC50/Ki values .

Q. What in vitro/in vivo models evaluate pharmacokinetics and efficacy?

- Methodology :

- In vitro : Radioligand binding assays (e.g., [³H]-labeled compound competition with mGlu1 receptors in cerebellar membranes).

- In vivo : PET imaging in non-human primates (e.g., carbon-11 labeled analogs) tracks brain uptake and target engagement. Metabolite analysis via LC-MS confirms stability (e.g., >95% unchanged compound in brain homogenates). Pharmacokinetic parameters (t½, AUC) are modeled using WinNonlin .

Q. How are contradictions in crystallographic data between derivatives resolved?

- Methodology : Comparative analysis of unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs (e.g., dimer vs. chain formation) identifies polymorphic variations. Rietveld refinement (TOPAS) reconciles powder XRD data with single-crystal structures. Discrepancies in dihedral angles (e.g., 35.28° vs. 10.14° between aromatic rings) are attributed to steric or electronic effects from substituents like fluorine or cyano groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。